

# "4-Bromo-2-formylbenzonitrile" chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 4-Bromo-2-formylbenzonitrile

Cat. No.: B1289086

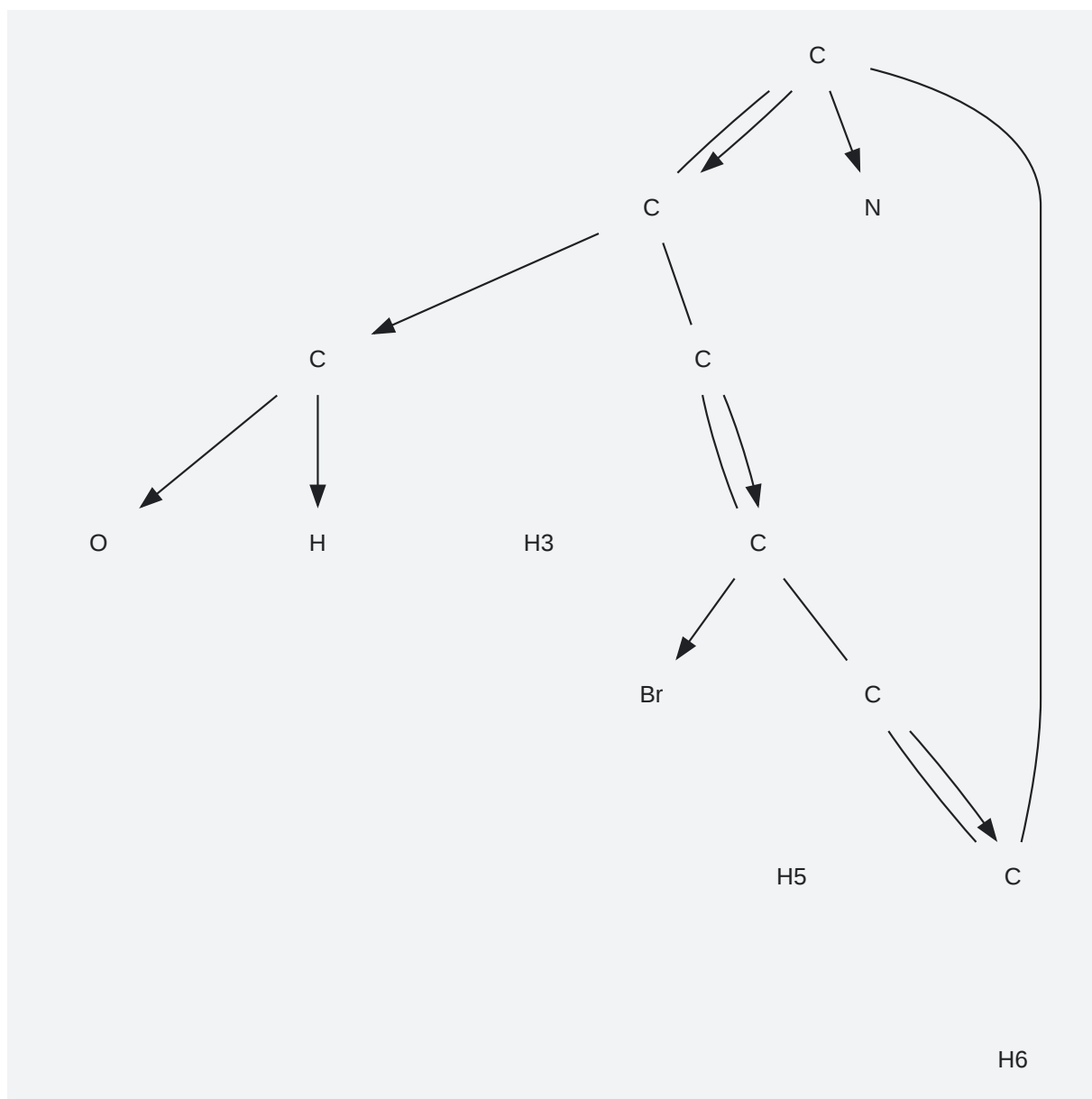
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## A Technical Guide to 4-Bromo-2-formylbenzonitrile

This document provides a comprehensive technical overview of **4-Bromo-2-formylbenzonitrile**, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. The guide covers the compound's chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its preparation.

## Chemical Structure and IUPAC Name

The formal IUPAC name for the compound is **4-Bromo-2-formylbenzonitrile**. Its chemical structure consists of a benzene ring substituted with a nitrile group at position 1, a formyl (aldehyde) group at position 2, and a bromine atom at position 4.



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**Figure 1:** Chemical structure of **4-Bromo-2-formylbenzonitrile**.

## Physicochemical and Computational Data

The key properties of **4-Bromo-2-formylbenzonitrile** are summarized in the table below. This data is essential for its application in experimental settings, including reaction setup, purification, and storage.

Property	Value	Reference(s)
CAS Number	713141-12-9	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrNO	[1][2]
Molecular Weight	210.03 g/mol	[1][2]
Purity	≥98%	[1]
SMILES	<chem>BrC1=CC(C=O)=C(C=C1)C#N</chem>	[1]
Topological Polar Surface Area (TPSA)	40.86 Å <sup>2</sup>	[1]
logP (octanol-water partition coefficient)	2.13328	[1]
Storage Conditions	4°C, stored under a dry, inert atmosphere (e.g., nitrogen)	[1]

## Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of **4-Bromo-2-formylbenzonitrile**.

This protocol describes a plausible synthetic route adapted from a general procedure for preparing similar brominated benzonitriles.[3] The synthesis involves the diazotization of an aniline precursor followed by a copper(I) bromide-catalyzed substitution.

Materials:

- 3-Amino-4-cyanobenzaldehyde (or a suitable protected precursor)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO<sub>2</sub>)

- Copper(I) Bromide (CuBr)
- Ethyl Acetate
- Saturated Sodium Bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ice

Procedure:

- **Diazotization:** Dissolve the starting aniline (1.0 eq) in concentrated HCl. Cool the stirred solution to 0-5°C using an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.[3]
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of copper(I) bromide (1.4 eq) in concentrated HCl, also cooled to 0°C.[3] Slowly pour the cold diazonium salt solution into the stirred CuBr solution.
- **Reaction Progression:** Allow the reaction mixture to stir for 2 hours, gradually warming to room temperature.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Extraction:** Pour the reaction mixture into ice water and extract with ethyl acetate (3x volumes). Combine the organic layers.
- **Washing:** Wash the combined organic extracts sequentially with saturated aqueous NaHCO<sub>3</sub> solution and brine.[3]
- **Drying and Concentration:** Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
- **Purification:** Purify the resulting crude residue by silica gel column chromatography, typically using a solvent system such as petroleum ether:ethyl acetate, to afford the pure **4-Bromo-2-**

**formylbenzonitrile.[3]**

Structural confirmation is critical and is typically achieved using NMR spectroscopy. The following is a standard protocol for sample preparation.[4]

## Materials:

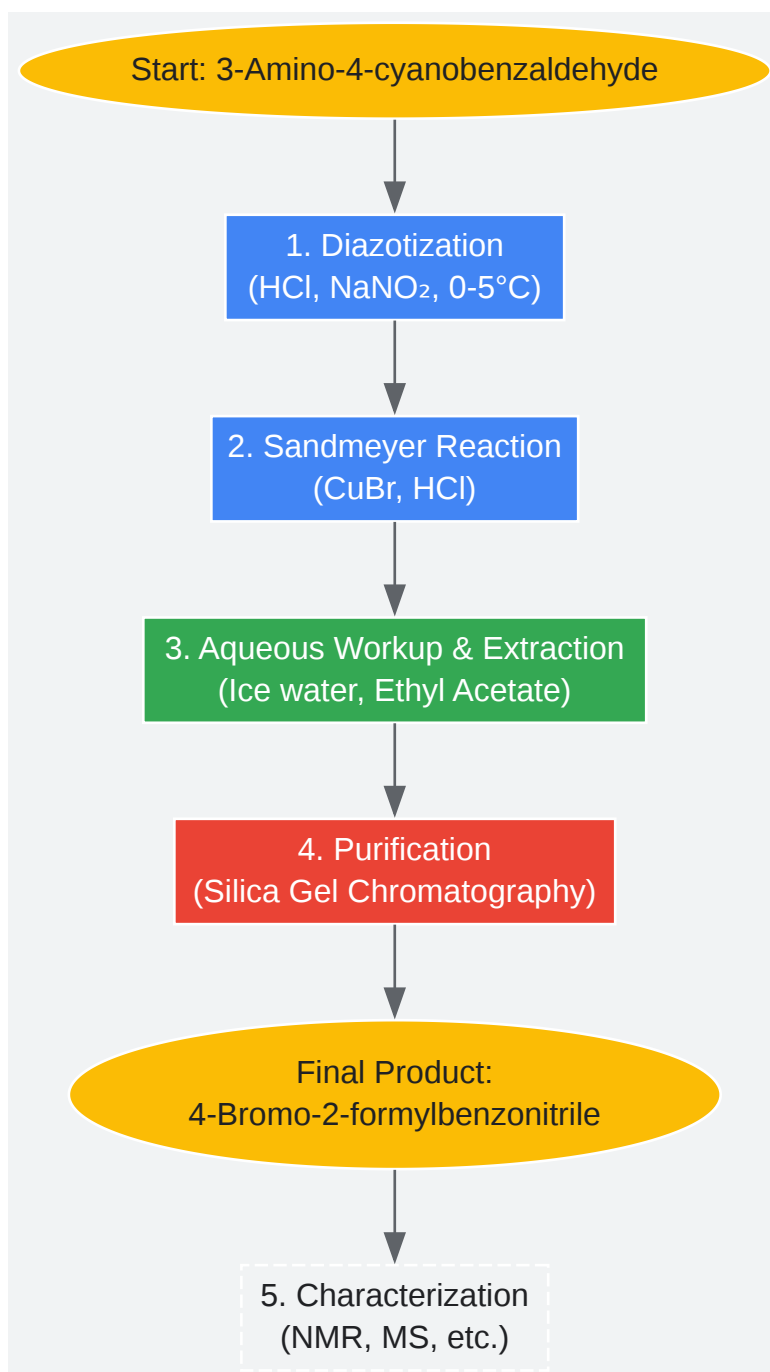
- Synthesized **4-Bromo-2-formylbenzonitrile** (5-10 mg)
- Deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>)
- Tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tube

## Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of the chosen deuterated solvent inside a clean NMR tube.[4]
- Internal Standard: Add a small drop of TMS to the solution to serve as the internal reference ( $\delta = 0.00$  ppm).
- Mixing: Cap the NMR tube securely and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
- Data Acquisition: Place the NMR tube into the spectrometer. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra according to standard instrument parameters. The resulting spectra should be analyzed for chemical shifts, integration, and coupling patterns to confirm the structure of **4-Bromo-2-formylbenzonitrile**.

## Synthesis and Purification Workflow

The logical flow of the synthesis and purification process is visualized below. This diagram outlines the major steps from the starting material to the final, characterized product.



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**Figure 2:** Workflow for the synthesis of **4-Bromo-2-formylbenzonitrile**.

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